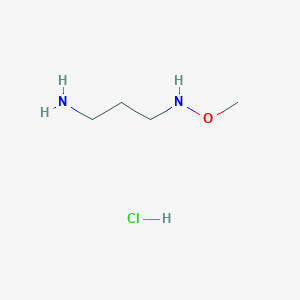
(3-Aminopropyl)(methoxy)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Aminopropyl)(methoxy)amine hydrochloride is a chemical compound with the molecular formula C4H13ClN2O. It is a derivative of amine and is often used in various chemical reactions and industrial applications due to its unique properties. The compound is known for its ability to act as a building block in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopropyl)(methoxy)amine hydrochloride typically involves the reaction of 3-aminopropylamine with methanol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{3-Aminopropylamine} + \text{Methanol} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for high yield and purity, often involving purification steps such as crystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Aminopropyl)(methoxy)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can participate in substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
(3-Aminopropyl)(methoxy)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in the modification of biomolecules and in the synthesis of biologically active compounds.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Aminopropyl)(methoxy)amine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions that involve the transfer of functional groups. It can also form complexes with metal ions, which can be used in catalysis and other chemical processes.
Comparison with Similar Compounds
Similar Compounds
(3-Aminopropyl)triethoxysilane: Similar in structure but contains triethoxysilane groups instead of methoxy groups.
N-(3-Aminopropyl)methacrylamide hydrochloride: Contains a methacrylamide group instead of a methoxy group.
Uniqueness
(3-Aminopropyl)(methoxy)amine hydrochloride is unique due to its specific functional groups, which provide distinct reactivity and applications compared to similar compounds. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in various fields of research and industry.
Properties
Molecular Formula |
C4H13ClN2O |
|---|---|
Molecular Weight |
140.61 g/mol |
IUPAC Name |
N'-methoxypropane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C4H12N2O.ClH/c1-7-6-4-2-3-5;/h6H,2-5H2,1H3;1H |
InChI Key |
BRDNLNPOMMVFSJ-UHFFFAOYSA-N |
Canonical SMILES |
CONCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


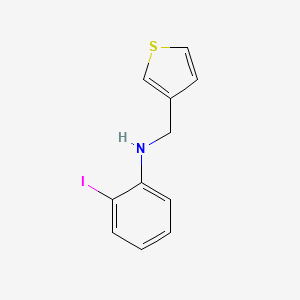
amine](/img/structure/B13254677.png)
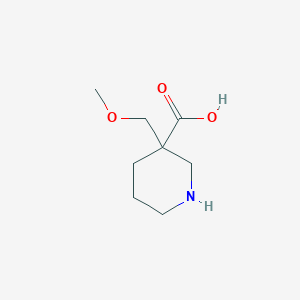
![(4aR,5S)-8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid](/img/structure/B13254695.png)
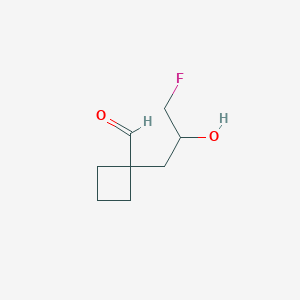


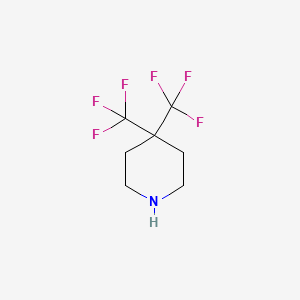

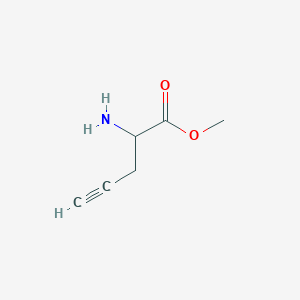

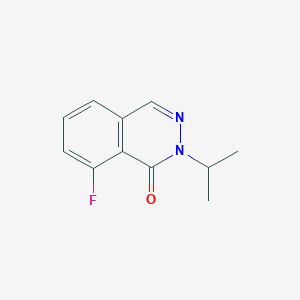
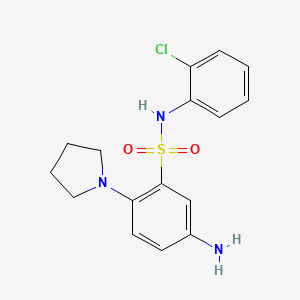
![2-[(Pent-3-yn-1-yl)amino]benzoic acid](/img/structure/B13254748.png)
